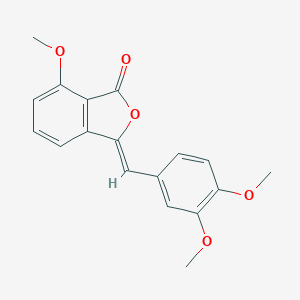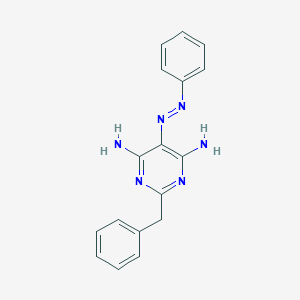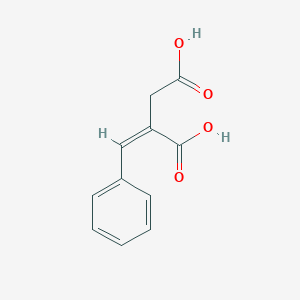![molecular formula C21H27NO2S B286493 O-[[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]] N,N-dimethylcarbamothioate](/img/structure/B286493.png)
O-[[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]] N,N-dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]] N,N-dimethylcarbamothioate, commonly referred to as 'DMCT', is a synthetic compound that has gained significant attention in the scientific community due to its potential in various research applications. In
Mécanisme D'action
DMCT exerts its cytotoxic effects on cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, DMCT causes DNA damage and ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects on cancer cells, DMCT has been found to exhibit anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of reactive oxygen species, which are known to contribute to oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
DMCT has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, it also has limitations, including its poor solubility in water and potential toxicity in non-cancerous cells.
Orientations Futures
Future research on DMCT could focus on improving its solubility and reducing its toxicity in non-cancerous cells. Additionally, DMCT could be studied in combination with other anticancer agents to determine its potential in combination therapies. Finally, DMCT could be explored for its potential in other research areas, such as neurodegenerative diseases and infectious diseases.
Conclusion:
DMCT is a synthetic compound that has shown potential in various scientific research applications, particularly in the field of cancer research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an exciting area of study for the scientific community.
Méthodes De Synthèse
DMCT is synthesized by reacting 3β-hydroxy-17-ketosteroids with N,N-dimethylcarbamothioyl chloride in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
DMCT has been extensively studied for its potential in scientific research, particularly in the field of cancer research. It has been found to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, DMCT has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Formule moléculaire |
C21H27NO2S |
|---|---|
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
O-[[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C21H27NO2S/c1-21-11-10-16-15-7-5-14(24-20(25)22(2)3)12-13(15)4-6-17(16)18(21)8-9-19(21)23/h5,7,12,16-18H,4,6,8-11H2,1-3H3/t16?,17?,18?,21-/m0/s1 |
Clé InChI |
LYJMSUZAFPBCJV-XPGIBRRYSA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=S)N(C)C |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=S)N(C)C |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one](/img/structure/B286412.png)


![3-[(5-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)oxy]-1,2-propanediol](/img/structure/B286419.png)

![2-{4-[4-(2-hydroxyethyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286425.png)
![2-{2-[4-(2-hydroxyethyl)-1-piperazinyl]ethyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286426.png)
![2-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286427.png)
![2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286428.png)
![2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286429.png)
![2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286432.png)
![2-{4-[4-(3-chlorophenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286434.png)
![2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286435.png)
![2-[4-(4-phenyl-1-piperazinyl)butyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286436.png)